3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 4-pentylcyclohexyl group at position 5 and a sulfanyl (-S-) bridge linking to a 3-oxo-N-phenylbutanamide moiety. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse bioactivity, while the sulfanyl linker and cyclohexyl substituent contribute to its unique physicochemical properties. The synthesis likely involves cyclization of a thiosemicarbazide intermediate (as seen in analogous compounds) followed by sulfanyl bridge formation under basic conditions .
Properties
IUPAC Name |
3-oxo-4-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-2-3-5-8-17-11-13-18(14-12-17)22-25-26-23(29-22)30-16-20(27)15-21(28)24-19-9-6-4-7-10-19/h4,6-7,9-10,17-18H,2-3,5,8,11-16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVCFWYRUAODCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the pentylcyclohexyl group, and the coupling with the phenylbutanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxadiazole ring or the phenylbutanamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and phenylbutanamide moiety may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Lipophilicity : The 4-pentylcyclohexyl group increases logP compared to aromatic analogs, suggesting better blood-brain barrier penetration or prolonged half-life.
- Synthetic Accessibility : The sulfanyl linker simplifies synthesis compared to sulfonyl derivatives, which require oxidation steps .
- Unresolved Questions : Direct biological data for the target compound is lacking. Comparative studies with ’s anticancer derivatives are needed to assess efficacy.
Biological Activity
The compound 3-oxo-4-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylbutanamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes:
- Oxadiazole moiety : Known for its role in enhancing biological activity.
- Sulfanyl group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.
- Phenylbutanamide backbone : Provides structural stability and potential for interaction with various receptors.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit multiple mechanisms of action:
- Anticancer Activity : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylases) .
- Antimicrobial Properties : The presence of oxadiazole enhances antimicrobial efficacy against various bacterial strains by disrupting cellular processes .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of cytokine production .
Biological Activity Data
The following table summarizes the biological activities reported for related 1,3,4-oxadiazole derivatives:
Case Studies and Research Findings
Several studies have highlighted the potential of oxadiazole derivatives in therapeutic applications:
- Anticancer Studies :
- Antimicrobial Efficacy :
- Inflammatory Response Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
